3-Methyl-5,6-dihydro-1,2,4-triazin-4(1H)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5,6-dihydro-1,2,4-triazin-4(1H)-amine is a heterocyclic compound containing nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6-dihydro-1,2,4-triazin-4(1H)-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of a hydrazine derivative with a suitable carbonyl compound, followed by cyclization and methylation steps.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5,6-dihydro-1,2,4-triazin-4(1H)-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidized derivatives.
Reduction: Reduction of the nitrogen-containing ring to form more saturated compounds.
Substitution: Nucleophilic or electrophilic substitution reactions at the nitrogen or carbon atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups into the ring structure.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5,6-dihydro-1,2,4-triazin-4(1H)-amine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazine: A parent compound with similar ring structure but different substituents.
3-Methyl-1,2,4-triazine: A closely related compound with a methyl group at a different position.
5,6-Dihydro-1,2,4-triazine: A compound with similar hydrogenation but lacking the methyl group.
Uniqueness
3-Methyl-5,6-dihydro-1,2,4-triazin-4(1H)-amine is unique due to its specific substitution pattern and hydrogenation state, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
62578-37-4 |
---|---|
Molecular Formula |
C4H10N4 |
Molecular Weight |
114.15 g/mol |
IUPAC Name |
3-methyl-5,6-dihydro-1H-1,2,4-triazin-4-amine |
InChI |
InChI=1S/C4H10N4/c1-4-7-6-2-3-8(4)5/h6H,2-3,5H2,1H3 |
InChI Key |
KMHVHAFBUZCBJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNCCN1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.